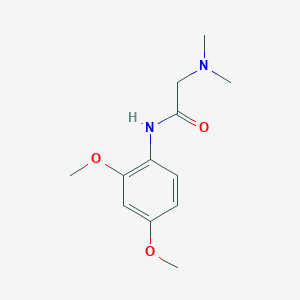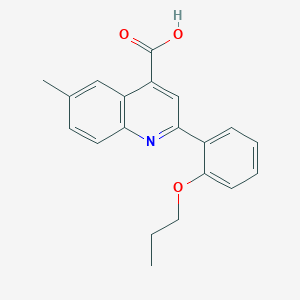![molecular formula C26H29NO5 B4624904 dimethyl 4-[2-(benzyloxy)phenyl]-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4624904.png)
dimethyl 4-[2-(benzyloxy)phenyl]-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate
Vue d'ensemble
Description
Dimethyl 4-[2-(benzyloxy)phenyl]-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C26H29NO5 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.20457303 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Catalysis
Research demonstrates the significance of dihydropyridine derivatives in enantioselective catalysis. For instance, Sobolev et al. (2002) explored the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. They discovered that a methyl ester at the 5-position combined with a long or branched acyl chain at C3 yielded the highest enantioselectivity. This study highlights the potential of modifying dihydropyridine derivatives for enhanced stereoselectivity in organic synthesis (Sobolev et al., 2002).
Heterocyclic Chemistry
Kakehi et al. (1994) focused on the synthesis of new nitrogen-bridged heterocycles, including derivatives of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates. These compounds were obtained through reactions involving various 1-pyridinio[(thiocarbonyl)methylide]s and demonstrated the diverse reactivity and potential applications of dihydropyridine derivatives in developing novel heterocyclic compounds (Kakehi, S. Ito, M. Mitani, & M. Kanaoka, 1994).
Green Chemistry
Hadjebi et al. (2011) introduced a novel four-component approach for synthesizing polyfunctionalized 1,4-dihydropyridine derivatives in aqueous media. This method represents an advancement in green chemistry, emphasizing the importance of environmentally friendly reactions in the synthesis of dihydropyridine derivatives (Hadjebi, M. Hashtroudi, H. Bijanzadeh, & S. Balalaie, 2011).
Coordination Polymers
Liu et al. (2012) explored the solvothermal synthesis of coordination polymers using metal salts, benzenedicarboxylic acids, and 4,4'-azopyridine, leading to structures with high CO2/CH4 selectivity. This study illustrates the potential application of dihydropyridine derivatives in the development of materials for gas storage and separation (Xiao-min Liu, Rui‐Biao Lin, Jie‐Peng Zhang, & Xiao‐Ming Chen, 2012).
Antioxidant Studies
Wijtmans et al. (2004) conducted research on 6-substituted-2,4-dimethyl-3-pyridinols, revealing their significant antioxidant properties. This work underscores the potential of dihydropyridine derivatives in pharmaceutical applications, particularly as antioxidants (Wijtmans, D. Pratt, J. Brinkhorst, R. Serwa, L. Valgimigli, G. Pedulli, & N. Porter, 2004).
Propriétés
IUPAC Name |
dimethyl 1-butyl-4-(2-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-4-5-15-27-16-21(25(28)30-2)24(22(17-27)26(29)31-3)20-13-9-10-14-23(20)32-18-19-11-7-6-8-12-19/h6-14,16-17,24H,4-5,15,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNCACFIOWMLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4624826.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4624831.png)
![[2-({6-Ethyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4624832.png)

![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4624853.png)
![6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4624868.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4624885.png)
![N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4624889.png)
![(2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4624895.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624906.png)


![4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4624918.png)
